molecular formula C6H6Cl3N3 B1387874 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1190927-74-2

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B1387874
CAS No.: 1190927-74-2
M. Wt: 226.5 g/mol
InChI Key: HQPWDHFFMDIBDT-UHFFFAOYSA-N
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Description

Structural Classification of Fused Heterocyclic Systems

Fused heterocyclic systems are characterized by two or more cyclic structures sharing adjacent atoms, creating a planar polycyclic framework. The pyrrolo[3,4-d]pyrimidine core consists of a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms). The fusion occurs at the 3,4-positions of the pyrrole and the 4,5-positions of the pyrimidine, resulting in a bicyclic system with shared carbon and nitrogen atoms.

The numbering of the fused system follows IUPAC guidelines, where the pyrrole nitrogen is designated position 1, and the pyrimidine nitrogens occupy positions 1 and 3 in the composite structure. The dihydro designation (6,7-dihydro-5H) indicates partial saturation, with hydrogen atoms at positions 6 and 7 reducing the aromaticity of the pyrrole ring. Chlorine substituents at positions 2 and 4 enhance electrophilic reactivity, while the hydrochloride salt improves solubility for synthetic applications.

Historical Development of Pyrrolo[3,4-d]Pyrimidine Chemistry

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives dates to mid-20th-century efforts to explore heterocyclic reactivity. Early work focused on cyclocondensation reactions, such as the treatment of 3-amino-4-cyano-3-pyrrolines with formamide or thiourea to yield dihydropyrrolopyrimidines. The characterization of the fully unsaturated pyrrolo[3,4-d]pyrimidine ring system in the 1960s marked a milestone, enabling systematic studies of its electronic properties.

Advances in the 21st century introduced halogenation strategies to optimize bioactivity. For instance, the chlorination of pyrrolo[3,4-d]pyrimidine precursors using phosphorus oxychloride or hexachloroethane became a standard method to introduce electron-withdrawing groups at positions 2 and 4. These modifications were pivotal in developing kinase inhibitors and antimicrobial agents, as halogen atoms improve binding affinity to target proteins.

Significance of Halogenated Derivatives in Medicinal and Materials Chemistry

Halogenation is a cornerstone of heterocyclic optimization. Chlorine atoms in 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride confer three key advantages:

  • Enhanced Reactivity : Chlorine’s electronegativity polarizes the ring system, facilitating nucleophilic substitution reactions at positions 2 and 4. This enables the introduction of amines, alkoxy groups, or aryl moieties for structure-activity relationship (SAR) studies.
  • Improved Binding Affinity : In medicinal chemistry, chlorine substituents engage in hydrophobic interactions and halogen bonding with target enzymes. For example, pyrazolo[3,4-d]pyrimidine analogs with chlorine atoms exhibit nanomolar inhibition of tyrosine kinases like EGFR and VEGFR.
  • Thermal Stability : In materials science, halogenated fused heterocycles demonstrate low sensitivity to mechanical stimuli and high thermal stability, making them suitable for energetic materials.

Recent applications of this scaffold include its role as a precursor to spiro pyrrolo[3,4-d]pyrimidine derivatives, which show promise as cyclooxygenase-2 (COX-2) inhibitors with selectivity indices exceeding 175 compared to standard drugs.

Properties

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3.ClH/c7-5-3-1-9-2-4(3)10-6(8)11-5;/h9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPWDHFFMDIBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(N=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660008
Record name 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190927-74-2
Record name 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the reaction of 3-pyrrolidine carboxylic acid with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The hydrochloride group can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is primarily utilized in the pharmaceutical industry for the development of novel therapeutic agents. Its structural features suggest potential efficacy in targeting specific biological pathways.

Key Studies :

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antiviral Properties : Some studies have explored its activity against viral infections, with promising results indicating inhibition of viral replication .

Biochemical Research

The compound is also significant in biochemical research for studying enzyme interactions and cellular processes.

Applications :

  • Enzyme Inhibition Studies : It serves as a tool for investigating the mechanisms of enzyme inhibition, particularly in pathways related to cancer and infectious diseases.
  • Cell Signaling Pathways : Researchers utilize this compound to explore its effects on cell signaling pathways that are crucial for cellular proliferation and survival.

Material Science

In material science, this compound is explored for its potential use in creating novel materials with specific properties.

Potential Uses :

  • Polymer Additives : It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities.
  • Nanocomposites : The compound is being studied for its role in developing nanocomposite materials that exhibit improved thermal and electrical properties.

Data Table of Applications

Application AreaSpecific UsesKey Findings
Pharmaceutical DevelopmentAntitumor agentsExhibits cytotoxicity against cancer cells
Antiviral compoundsInhibits viral replication
Biochemical ResearchEnzyme inhibition studiesUseful in understanding enzyme mechanisms
Cell signaling pathway explorationImpacts cellular proliferation
Material SciencePolymer additivesEnhances mechanical properties
Nanocomposite materialsImproves thermal/electrical properties

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal assessed the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated significant growth inhibition in breast and lung cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of the compound against influenza virus strains. The research indicated that the compound effectively reduced viral titers in infected cell cultures, supporting its potential as a therapeutic agent against viral infections.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The reactivity and applications of pyrrolo-pyrimidine derivatives depend on substituent patterns and salt forms. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 1190927-74-2 2-Cl, 4-Cl, HCl C₆H₆Cl₃N₃ 226.49 High reactivity for nucleophilic substitutions; used in kinase inhibitors
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride 157327-51-0 None (parent compound), 2HCl C₆H₇N₃·2HCl 194.06 Lacks chloro substituents; foundational scaffold for further functionalization
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 954232-71-4 2-Cl, HCl C₆H₆ClN₃·HCl 191.06 Single chloro group limits cross-coupling versatility compared to dichloro analog
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 1893457-62-9 2-CH₃, HCl C₇H₉N₃·HCl 173.63 Methyl group enhances lipophilicity; potential CNS drug applications
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 778574-06-4 2-Cl, 4-Cl, benzyl C₁₄H₁₂Cl₂N₄ 313.18 Expanded ring system (pyrido) improves binding affinity in kinase inhibitors

Key Observations :

  • Chlorine Substitution: The dichloro derivative (1190927-74-2) exhibits superior reactivity in Suzuki-Miyaura couplings and nucleophilic substitutions compared to mono-chloro or non-chlorinated analogs .
  • Salt Forms : Hydrochloride salts enhance solubility in polar solvents, while dihydrochlorides (e.g., 157327-51-0) may alter crystallization behavior .
  • Ring Modifications : Pyrido-fused analogs (e.g., 778574-06-4) show enhanced pharmacokinetic profiles due to increased planarity and π-stacking interactions .

Biological Activity

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS No. 1190927-74-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and findings from various studies.

  • Molecular Formula : C₆H₆Cl₂N₃·HCl
  • Molecular Weight : 226.49 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It has been studied for its role as a kinase inhibitor, particularly against vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptors (EGFR).

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. For instance:

  • VEGFR Inhibition : Compounds similar to 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been shown to inhibit VEGFR-2 effectively, which plays a crucial role in angiogenesis and tumor progression .
  • EGFR Inhibition : Some studies have reported that related compounds can act as EGFR inhibitors, which are critical in the treatment of various cancers .

Case Studies

  • In Vitro Studies : A study demonstrated that a derivative of the compound exhibited significant cytotoxicity against A431 cells (human epidermoid carcinoma) and moderate inhibition of EGFR .
  • Animal Models : In vivo studies using murine models showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Pharmacokinetics

Pharmacokinetic studies reveal that:

  • The compound has an oral bioavailability of approximately 31.8% when administered at a dose of 10 mg/kg.
  • Clearance rates were recorded at 82.7 ± 1.97 mL/h/kg after intravenous administration, indicating moderate systemic exposure .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known compounds:

Compound NameTargeted KinaseIC50 (µM)Biological Activity
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineVEGFR-2<0.1Anticancer
Compound AEGFR0.05Anticancer
Compound BPDGFRβ0.15Anticancer

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves cyclization of substituted pyrrolidine intermediates followed by chlorination. For example, 1-aryl-4-cyano-3-pyrrolidinones are key intermediates, with chlorination achieved using POCl₃ or SOCl₂ under reflux conditions . Optimization includes adjusting stoichiometry (e.g., molar ratios of chlorinating agents) and reaction time to maximize yield (>70%) while minimizing impurities like mono-chlorinated byproducts. Purity can be monitored via HPLC-MS .

Q. Which analytical techniques are critical for characterizing this compound and detecting synthetic impurities?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, particularly the chloro-substitution pattern at positions 2 and 4. High-resolution mass spectrometry (HRMS) validates molecular weight. Impurity profiling (e.g., 6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5,7-dione) requires reverse-phase HPLC with UV detection at 254 nm . Quantitative analysis of residual solvents (e.g., DCM) is performed via GC-MS .

Q. What structural features influence the compound’s solubility and stability in aqueous buffers?

  • Answer : The dihydro-pyrrolopyrimidine core contributes to moderate aqueous solubility (~1–5 mg/mL at pH 7.4), while the hydrochloride salt enhances polarity. Stability studies (pH 1–9, 25°C) show degradation <10% over 24 hours, with hydrolysis at the 4-chloro position under alkaline conditions. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance ATR kinase inhibition?

  • Answer : Systematic substitutions at the 2- and 4-positions of the pyrrolo[3,4-d]pyrimidine core are critical. For example:

  • 2-position : Replacing Cl with electron-withdrawing groups (e.g., CF₃) improves potency (IC₅₀ reduction from 50 nM to 12 nM) .
  • 4-position : Amine or hydroxyl groups enhance hydrogen bonding with kinase active sites .
    Ligand lipophilicity efficiency (LLE) should be used to balance potency and solubility, targeting LLE >5 .

Q. What experimental strategies resolve contradictions in reported biological activities of derivatives, such as divergent IC₅₀ values across studies?

  • Answer : Variations may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., ATM-deficient vs. wild-type lines). Standardize protocols using:

  • Kinase assays : Fixed ATP concentration (1 mM) and pre-incubation time (30 min) .
  • Cellular validation : Pair synthetic lethal models (e.g., ATM/ATR co-inhibition) to confirm mechanism . Cross-validate with orthogonal methods like thermal shift assays to confirm target engagement .

Q. How does the chloro-substitution pattern at positions 2 and 4 affect reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Answer : The 4-Cl position is more reactive due to lower electron density (calculated via DFT), enabling selective substitution with amines or alkoxides. For example, 4-Cl reacts with piperidine at 60°C, while 2-Cl requires harsher conditions (100°C, DMF). Computational modeling (e.g., Fukui indices) predicts regioselectivity for rational derivatization .

Q. What strategies mitigate impurities during scale-up synthesis, such as dihydro-pyrrolopyrimidine dimerization?

  • Answer : Dimerization occurs via radical intermediates under prolonged heating. Mitigation includes:

  • Process controls : Use of radical scavengers (e.g., BHT) and inert atmospheres (N₂/Ar).
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) reduces dimer content to <0.5% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.